molecular formula C6H2ClN3O2S B6158956 4-chloro-7-nitrothieno[3,2-d]pyrimidine CAS No. 31169-30-9

4-chloro-7-nitrothieno[3,2-d]pyrimidine

Cat. No. B6158956
CAS RN: 31169-30-9
M. Wt: 215.6
InChI Key:
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a structural analog of purines and has various biological activities . It is a white crystalline solid .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular formula of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . It is structurally and isoelectronically similar to those of purine .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It has a molecular weight of 153.57 g/mol .

Scientific Research Applications

Pharmaceutical Intermediate

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a valuable intermediate in pharmaceutical synthesis. It’s particularly useful in creating kinase inhibitors, which are crucial in disease treatment. Kinase inhibitors play a significant role in managing cancer and inflammatory diseases by blocking specific kinase enzymes .

Anticancer Agent Development

This compound’s derivatives have shown potential as anticancer agents. They can interfere with cellular signaling pathways that are often dysregulated in cancer cells, providing a targeted approach to therapy .

Antiviral Research

In antiviral research, 4-chloro-7-nitrothieno[3,2-d]pyrimidine derivatives may inhibit viral replication. This is particularly relevant in the development of treatments for diseases caused by viruses that rely on similar replication mechanisms .

Inflammatory Disease Treatment

The compound is used in synthesizing treatments for various inflammatory diseases. By modulating the immune response, these synthesized drugs can help manage conditions like rheumatoid arthritis and psoriasis .

Medicinal Chemistry

In medicinal chemistry, it serves as a scaffold for developing potent kinase inhibitors. These inhibitors are promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .

Synthetic Chemistry

The compound is a practical building block in synthetic chemistry, particularly for constructing complex molecules with potential therapeutic applications. Its structure allows for various substitutions, making it versatile for different synthetic routes .

Mechanism of Action

Target of Action

4-Chloro-7-nitrothieno[3,2-d]pyrimidine is a heterocyclic compound that primarily targets various kinases involved in disease pathways . These kinases include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play a crucial role in cellular communication and are often implicated in the progression of diseases such as cancer .

Mode of Action

The compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of its kinase targets . These pathways include signal transduction pathways that can lead to metastasis and drug resistance . By inhibiting these pathways, the compound can potentially disrupt the progression of diseases such as cancer .

Pharmacokinetics

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine, making them attractive in the production of pharmaceutical drugs .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on its kinase targets . By inhibiting these kinases, the compound can disrupt cellular communication, potentially leading to the death of disease-causing cells . In the context of cancer, this can result in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of 4-chloro-7-nitrothieno[3,2-d]pyrimidine can be influenced by various environmental factors. Under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Future Directions

Thienopyrimidine derivatives, which include 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, hold a unique place in medicinal chemistry due to their structural similarity to purines and diverse biological activities . They are likely to maintain drug-likeness during lead optimization . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-nitrothieno[3,2-d]pyrimidine involves the reaction of 2-aminothiophene with chloroacetyl chloride to form 2-chloroacetylthiophene. This intermediate is then reacted with guanidine nitrate to form 4-chloro-2-(guanidinomethyl)thiophene. The final step involves the nitration of the thiophene ring with nitric acid to form 4-chloro-7-nitrothieno[3,2-d]pyrimidine.", "Starting Materials": [ "2-aminothiophene", "chloroacetyl chloride", "guanidine nitrate", "nitric acid" ], "Reaction": [ "Step 1: React 2-aminothiophene with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloroacetylthiophene.", "Step 2: React 2-chloroacetylthiophene with guanidine nitrate in the presence of a base such as sodium methoxide to form 4-chloro-2-(guanidinomethyl)thiophene.", "Step 3: Nitrate 4-chloro-2-(guanidinomethyl)thiophene with nitric acid in the presence of a catalyst such as sulfuric acid to form 4-chloro-7-nitrothieno[3,2-d]pyrimidine." ] }

CAS RN

31169-30-9

Product Name

4-chloro-7-nitrothieno[3,2-d]pyrimidine

Molecular Formula

C6H2ClN3O2S

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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